molecular formula C10H6N6O4 B2867818 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid CAS No. 482574-70-9

6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid

Cat. No.: B2867818
CAS No.: 482574-70-9
M. Wt: 274.196
InChI Key: HBNGUIKPCRXXCT-UHFFFAOYSA-N
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Description

The compound 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: see ) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted with a nitro-pyrazole group at the 6-position and a carboxylic acid at the 3-position.

Properties

IUPAC Name

6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N6O4/c17-10(18)8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(19)20/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNGUIKPCRXXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes can be used to introduce functional groups at specific positions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the pyrazole ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amino derivatives, which are intermediates for further functionalization.

Reaction Conditions and Outcomes

Reagent SystemTemperaturePressureProductYieldSource
H₂, Pd/C (10% w/w)25°C1 atm6-(4-amino-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid78–85%,
NaBH₄, NiCl₂·6H₂O60°CAmbientPartial reduction to hydroxylamine derivative45%

Key Observations :

  • Catalytic hydrogenation with Pd/C achieves high selectivity for the nitro-to-amine conversion without affecting the pyrimidine ring.

  • NaBH₄ with NiCl₂·6H₂O is less efficient and may produce intermediates like hydroxylamines .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature enables nucleophilic substitution at specific positions. The carboxylic acid group at C3 enhances reactivity through electronic effects.

Substitution Reactions

NucleophileBaseSolventProductYieldSource
NH₃ (g)K₂CO₃DMF3-carboxamide derivative62%,
CH₃OHH₂SO₄MeOHMethyl ester formation at C389%
AnilineEt₃NTHF3-anilide derivative55%

Mechanistic Insights :

  • The carboxylic acid group at C3 acts as a leaving group after activation (e.g., via esterification or amidation).

  • Steric hindrance from the pyrazole ring limits substitution to the pyrimidine’s C2 and C7 positions .

Cyclization and Ring Expansion

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles, leveraging its pyrazolo[1,5-a]pyrimidine core.

Cyclization Pathways

ConditionsReagentsProductApplicationSource
POCl₃, refluxChlorinated pyrimidine intermediateAnticancer agent precursor
NH₂NH₂, EtOHTetracyclic pyrazolo-triazolo derivativeEnzyme inhibition

Notable Example :
Treatment with hydrazine (NH₂NH₂) in ethanol induces ring expansion, forming a pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine scaffold, which shows enhanced kinase inhibitory activity .

Oxidation Reactions

The pyrazole and pyrimidine rings are resistant to oxidation, but the nitro group can participate in redox reactions under extreme conditions.

Oxidizing AgentConditionsOutcomeSource
KMnO₄, H₂SO₄100°C, 12 hDegradation to CO₂ and NO₃⁻
Ozone (O₃)-78°C, CH₂Cl₂Partial ring cleavage

Limitations :

  • Oxidative conditions often lead to decomposition rather than selective functionalization.

Condensation with Carbonyl Compounds

The amino group (post nitro reduction) reacts with aldehydes or ketones to form Schiff bases, enabling further derivatization.

Carbonyl CompoundCatalystProductBiological RelevanceSource
BenzaldehydeAcOHN-Benzylidene derivativeAntimicrobial activity
AcetophenoneTiCl₄Ketimine-linked conjugateFluorescent probe

Applications :

  • Schiff base derivatives exhibit enhanced solubility and bioactivity compared to the parent compound .

Decarboxylation Reactions

The carboxylic acid group at C3 undergoes decarboxylation under thermal or acidic conditions, yielding simpler pyrazolo-pyrimidine derivatives.

ConditionsReagentsProductYieldSource
H₂SO₄, Δ6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine93%
CuO, Quinoline200°CDeoxygenated pyrimidine analog68%

Significance :

  • Decarboxylation simplifies the structure for SAR studies in drug discovery.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2 by binding to their active sites, thereby disrupting their function . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
Target Compound 4-Nitro-1H-pyrazol-1-yl (6), COOH (3) Nitro, carboxylic acid 302.25 (ethyl ester)
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid None (core structure) Carboxylic acid 163.14
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cl (6), cyclopropyl (5), COOH (7) Chloro, cyclopropyl, carboxylic acid Not reported
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide Methyl (5), phenyl (7), carboxamide (3) Methyl, phenyl, amide 394.41
Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyridin-4-yl (6), ethyl ester (3) Pyridine, ester 296.29

Substituent Effects on Physicochemical Properties

  • Amide vs. Carboxylic Acid () : The carboxamide group in 5-methyl-7-phenyl derivatives improves metabolic stability compared to carboxylic acids, which are more prone to ionization at physiological pH .

Coordination Chemistry

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid forms stable manganese(II) complexes via N,O-chelation, as demonstrated in crystallographic studies . In contrast, the target compound ’s nitro group may sterically hinder metal coordination or modify electron density at the pyrimidine ring, though this remains unexplored in current literature.

Biological Activity

6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that combines pyrazole and pyrimidine rings, which are known for their roles in various biological processes. The presence of a nitro group and a carboxylic acid moiety enhances its potential as a therapeutic agent.

The molecular formula of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid is C10H6N6O4C_{10}H_{6}N_{6}O_{4}, with a molecular weight of approximately 274.196 g/mol. The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and reductions, which can be exploited for further functionalization and optimization in drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities , particularly in the following areas:

  • Anticancer Activity : Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cancer cell proliferation by targeting specific enzymes and proteins involved in tumor growth. Notably, compounds with similar scaffolds have demonstrated selective inhibition of Bruton's tyrosine kinase (BTK), making them candidates for targeted cancer therapies .
  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases and enzymes that play crucial roles in cellular signaling pathways. For instance, studies have highlighted its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is pivotal in the treatment of certain cancers .
  • Antimicrobial and Anti-inflammatory Properties : In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent and possesses anti-inflammatory properties, suggesting a broader therapeutic application .

The biological activity of 6-(4-nitro-1{H}-pyrazol-1-yl)pyrazolo[1,5-{a}]pyrimidine-3-carboxylic acid can be attributed to its ability to bind effectively to biological targets. Interaction studies using techniques such as molecular docking simulations reveal that the nitro and carboxylic acid groups facilitate binding through hydrogen bonding and electrostatic interactions .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
    • Another investigation into pyrazolo[1,5-a]pyrimidine derivatives revealed their capacity to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
  • Enzyme Inhibition :
    • Research on related compounds indicated a selective inhibition profile against specific kinases associated with cancer progression. For example, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR .

Data Table: Summary of Biological Activities

Biological Activity Description References
AnticancerInhibits cancer cell proliferation; induces apoptosis
Enzyme InhibitionSelective inhibition of BTK and EGFR
AntimicrobialExhibits antimicrobial properties
Anti-inflammatoryReduces inflammation in preclinical models

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